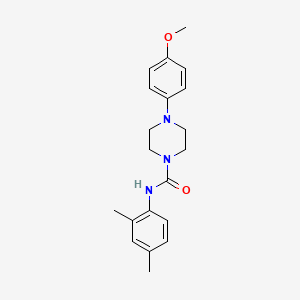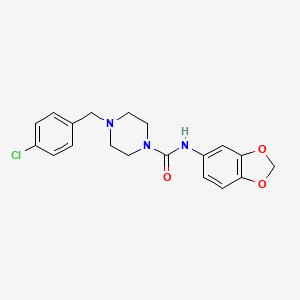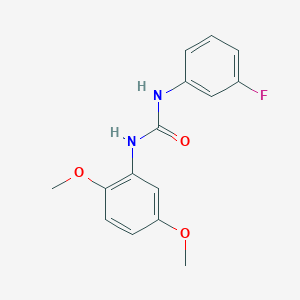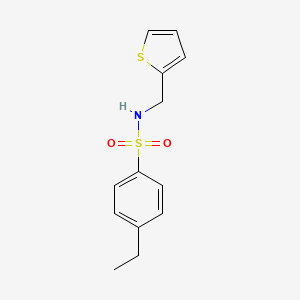
N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide, also known as URB597, is a synthetic compound that has been extensively studied in the scientific community due to its potential therapeutic applications. This compound belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to increase the levels of endocannabinoids in the body.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. It is known to increase the levels of endocannabinoids in the body, which are natural compounds that have been shown to have a wide range of physiological effects. This compound has been studied for its potential use in the treatment of anxiety, depression, pain, and addiction. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting this enzyme, this compound increases the levels of endocannabinoids in the body, which can have a wide range of physiological effects. Endocannabinoids are known to play a role in pain modulation, mood regulation, and immune function.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids in the body, which can lead to decreased pain sensitivity, improved mood, and reduced inflammation. This compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide is its specificity for FAAH inhibition. This makes it a useful tool for studying the physiological effects of endocannabinoids in the body. However, one limitation of this compound is that it has a relatively short half-life in the body, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are numerous future directions for research on N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide. One area of research is the potential use of this compound in the treatment of addiction. It has been shown to reduce drug-seeking behavior in animal models, and may have potential as a treatment for drug addiction in humans. Another area of research is the potential use of this compound in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects, and may have potential as a treatment for diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the long-term effects of this compound on the body.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-4-5-16(2)19(14-15)21-20(24)23-12-10-22(11-13-23)17-6-8-18(25-3)9-7-17/h4-9,14H,10-13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSDOQPUQUMUAMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2-chloro-6-fluorobenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B4421568.png)
![2-({[(4-methoxyphenyl)amino]carbonyl}amino)benzamide](/img/structure/B4421569.png)
![N-(3-methoxyphenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4421573.png)


![N-(2-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B4421608.png)
![N-(4-chlorobenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4421616.png)
![4-{4-allyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4421628.png)

![1-[(3,4-difluorophenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B4421636.png)
![3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4421641.png)


